
4-(Pyrimidin-2-yloxy)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyrimidin-2-yloxy)oxolan-3-amine” is a chemical compound with immense potential in scientific research. It is also known as “4-(oxolan-3-yl)pyridin-2-amine” with a CAS Number of 1159814-50-2 . The compound has a molecular weight of 164.21 .
Molecular Structure Analysis
The IUPAC name for this compound is “4-tetrahydro-3-furanyl-2-pyridinamine” and its InChI Code is "1S/C9H12N2O/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)" . This suggests that the compound contains a pyrimidine ring attached to an oxolane ring via an ether linkage, with an amine group attached to the pyrimidine ring.Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 60-64 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research demonstrates that derivatives of pyrimidine, such as 4-(Pyrimidin-2-yloxy)oxolan-3-amine, play a significant role in the synthesis of various heterocyclic compounds. For instance, studies have shown the successful synthesis of pyrimidine linked pyrazole heterocyclics, showcasing their potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Determination of Dissociation Constants and Thermodynamic Parameters
Research has also explored the dissociation constants and thermodynamic parameters of pyrimidine derivatives, which includes substances like this compound. This type of study is crucial for understanding the chemical behavior of these compounds in various solvent systems and temperatures (Bhesaniya & Baluja, 2014).
Antifungal and Antimicrobial Properties
Another significant application is found in the realm of antifungal and antimicrobial properties. Certain derivatives of pyrimidine have been synthesized and shown to possess potent antifungal effects against various fungi, highlighting their potential as antifungal agents (Jafar et al., 2017).
Synthesis of Amino Acid Derivatives
Additionally, this compound derivatives are used in the synthesis of novel amino acids. This synthesis involves complex reactions and transformations, indicating the compound's versatility in creating diverse biochemical structures (ElMarrouni & Heras, 2015).
Development of Organic Inhibitors for Corrosion Protection
There is also significant interest in utilizing pyrimidine derivatives as organic inhibitors in corrosion protection. These compounds, including variants of this compound, have shown effectiveness in preventing corrosion of metals in acidic environments, indicating their potential industrial applications (Yadav et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(Pyrimidin-2-yloxy)oxolan-3-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in a decrease in the overexpression of PLK4, which is commonly observed in various types of cancers .
Biochemical Pathways
The inhibition of PLK4 affects the pathway of centriole duplication . This is significant as centriole duplication is crucial for maintaining genome integrity . By inhibiting PLK4, the compound can potentially disrupt the proliferation of cancer cells.
Result of Action
The inhibition of PLK4 by this compound leads to a decrease in centriole duplication . This can result in the disruption of cell proliferation, particularly in cancer cells where PLK4 is often overexpressed . Therefore, the compound’s action at the molecular and cellular level could potentially lead to anticancer effects.
Propriétés
IUPAC Name |
4-pyrimidin-2-yloxyoxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-10-2-1-3-11-8/h1-3,6-7H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYFMZUMYOJEAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)
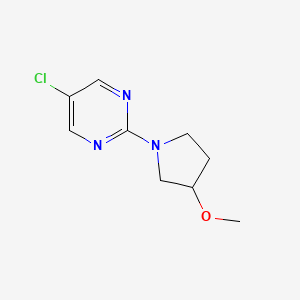
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)
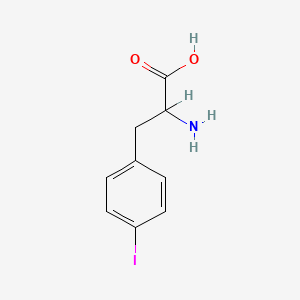
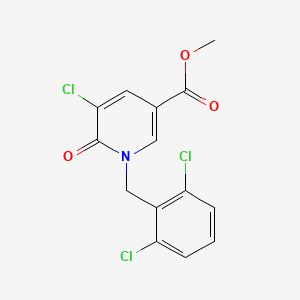
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)


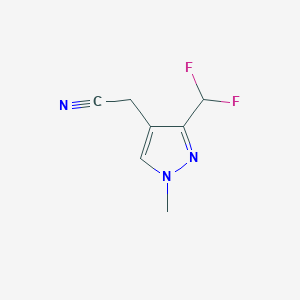
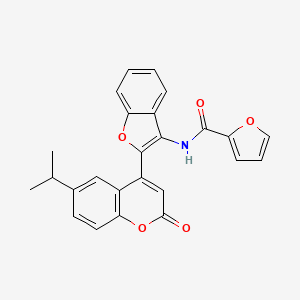
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)